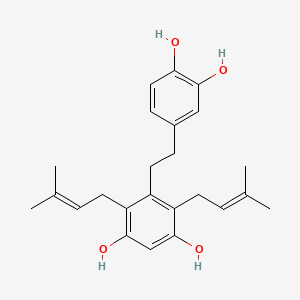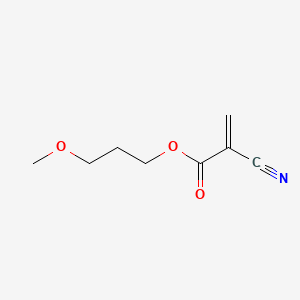
Methoxypropyl cyanoacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxypropyl cyanoacrylate is a member of the cyanoacrylate family, which is widely known for its use in fast-setting adhesives. This compound is particularly notable for its applications in medical and industrial fields due to its unique properties, such as rapid polymerization and strong adhesive capabilities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methoxypropyl cyanoacrylate is typically synthesized through a base-catalyzed Knoevenagel condensation of alkyl cyanoacetate and formaldehyde. This reaction produces an intermediate low molecular weight polymer, which is then depolymerized under acidic conditions to yield the monomer .
Industrial Production Methods: In industrial settings, the production of this compound involves the same basic synthetic route but on a larger scale. The process is optimized for efficiency and purity, often involving continuous flow reactors and stringent quality control measures to ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methoxypropyl cyanoacrylate undergoes several types of chemical reactions, including:
Polymerization: Rapid anionic polymerization initiated by moisture.
Cycloaddition: Under neutral or acidic conditions, it acts as a dienophile in [4+2] cycloaddition reactions with conjugated dienes.
Michael Addition: Adds to various organic acids in piperidine-catalyzed Michael-type reactions.
Common Reagents and Conditions:
Polymerization: Initiated by adsorbed moisture.
Cycloaddition: Neutral or acidic conditions with conjugated dienes.
Michael Addition: Piperidine as a catalyst, various organic acids.
Major Products:
Polymerization: High molecular weight polymers.
Cycloaddition: Substituted dihydropyrans.
Michael Addition: Glutarate derivatives.
Applications De Recherche Scientifique
Methoxypropyl cyanoacrylate has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action for methoxypropyl cyanoacrylate involves rapid anionic polymerization upon contact with moisture. This polymerization process leads to the formation of strong adhesive bonds. The molecular targets include the surfaces of the materials being bonded, where the cyanoacrylate forms interpenetrating networks that enhance adhesion .
Comparaison Avec Des Composés Similaires
- Ethyl cyanoacrylate
- Butyl cyanoacrylate
- Octyl cyanoacrylate
- Isobutyl cyanoacrylate
Comparison: Methoxypropyl cyanoacrylate is unique due to its lower odor and higher biocompatibility compared to other cyanoacrylates. It is particularly favored in medical applications where tissue compatibility and minimal inflammatory response are crucial .
Propriétés
Numéro CAS |
83460-21-3 |
|---|---|
Formule moléculaire |
C8H11NO3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
3-methoxypropyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C8H11NO3/c1-7(6-9)8(10)12-5-3-4-11-2/h1,3-5H2,2H3 |
Clé InChI |
PFSVSOOFNDBGMO-UHFFFAOYSA-N |
SMILES canonique |
COCCCOC(=O)C(=C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


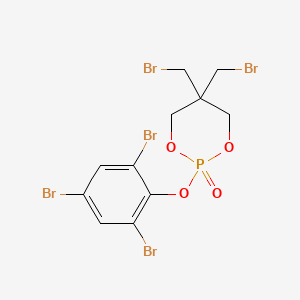
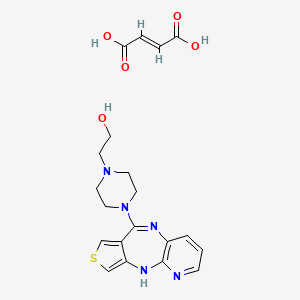

![2-(Dimethylamino)-N-[4-hydroxy-3-[1-oxo-3-[3-(trifluoromethyl)phenyl]allyl]phenyl]acetamide](/img/structure/B12702462.png)
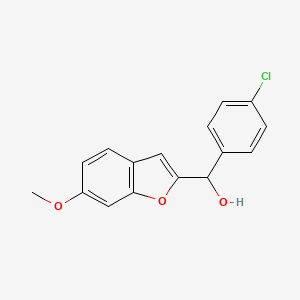
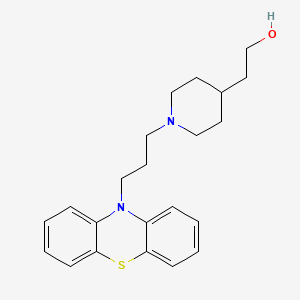
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-5-ethylsulfanyl-2,3-dimethoxybenzamide;oxalic acid](/img/structure/B12702477.png)
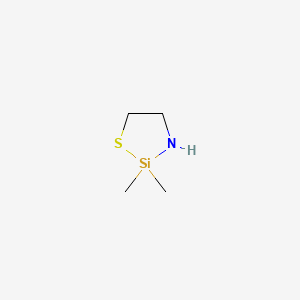


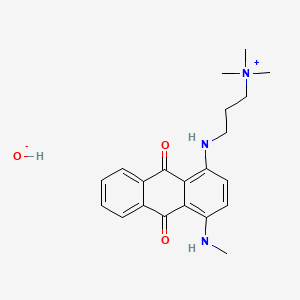

![2-[3-(3-Ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-3-(2-hydroxyethyl)benzothiazolium bromide](/img/structure/B12702519.png)
